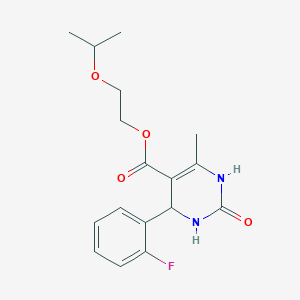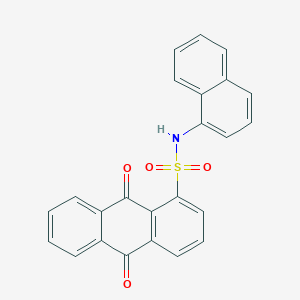![molecular formula C23H29N3O2 B5149597 (3S*,4S*)-1-[(9-ethyl-9H-carbazol-3-yl)methyl]-4-(4-morpholinyl)-3-pyrrolidinol](/img/structure/B5149597.png)
(3S*,4S*)-1-[(9-ethyl-9H-carbazol-3-yl)methyl]-4-(4-morpholinyl)-3-pyrrolidinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S*,4S*)-1-[(9-ethyl-9H-carbazol-3-yl)methyl]-4-(4-morpholinyl)-3-pyrrolidinol is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. The compound is a chiral molecule with four stereoisomers, and its synthesis method involves several steps that require advanced chemical knowledge and expertise.
作用機序
(3S*,4S*)-1-[(9-ethyl-9H-carbazol-3-yl)methyl]-4-(4-morpholinyl)-3-pyrrolidinol acts as a selective antagonist of the serotonin 5-HT7 receptor. The compound binds to the receptor and prevents the binding of serotonin, which is the endogenous ligand of the receptor. This mechanism of action could be used to study the function of the serotonin 5-HT7 receptor and its role in various physiological processes.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. The compound has been shown to modulate the release of various neurotransmitters, including dopamine, norepinephrine, and acetylcholine, which are involved in various physiological processes, including mood regulation, attention, and memory. Therefore, this compound could be used to study the role of these neurotransmitters in various physiological processes.
実験室実験の利点と制限
(3S*,4S*)-1-[(9-ethyl-9H-carbazol-3-yl)methyl]-4-(4-morpholinyl)-3-pyrrolidinol has several advantages and limitations for lab experiments. The compound has a high affinity and selectivity for the serotonin 5-HT7 receptor, which makes it a useful tool compound to study the function and pharmacology of the receptor. However, the compound has limited solubility in aqueous solutions, which could limit its use in some experiments. Additionally, the synthesis method of this compound is complex and requires advanced chemical knowledge and expertise, which could limit its availability to some researchers.
将来の方向性
There are several future directions for the research on (3S*,4S*)-1-[(9-ethyl-9H-carbazol-3-yl)methyl]-4-(4-morpholinyl)-3-pyrrolidinol. One direction could be to study the role of the serotonin 5-HT7 receptor in various physiological processes, including mood regulation, circadian rhythm, and memory consolidation. Another direction could be to develop more potent and selective compounds that could be used as therapeutic agents for various neurological and psychiatric disorders. Additionally, the synthesis method of this compound could be optimized to improve the yield and purity of the final product, which could increase its availability to researchers.
Conclusion:
In conclusion, this compound has potential applications in various scientific research fields, including neuroscience, pharmacology, and medicinal chemistry. The compound has a high affinity and selectivity for the serotonin 5-HT7 receptor, which makes it a useful tool compound to study the function and pharmacology of the receptor. However, the compound has limited solubility in aqueous solutions, and its synthesis method is complex and requires advanced chemical knowledge and expertise. Therefore, further research is needed to optimize the synthesis method, study the role of the serotonin 5-HT7 receptor in various physiological processes, and develop more potent and selective compounds that could be used as therapeutic agents for various neurological and psychiatric disorders.
合成法
The synthesis of (3S*,4S*)-1-[(9-ethyl-9H-carbazol-3-yl)methyl]-4-(4-morpholinyl)-3-pyrrolidinol involves several steps that require advanced chemical knowledge and expertise. The synthesis method starts with the preparation of the key intermediate, which is a chiral pyrrolidine derivative. This intermediate is then subjected to several chemical reactions, including N-alkylation, carbonyl reduction, and cyclization, to produce the final product. The synthesis method of this compound is complex and requires careful attention to detail to ensure high yield and purity of the final product.
科学的研究の応用
(3S*,4S*)-1-[(9-ethyl-9H-carbazol-3-yl)methyl]-4-(4-morpholinyl)-3-pyrrolidinol has potential applications in various scientific research fields, including neuroscience, pharmacology, and medicinal chemistry. The compound has been shown to have a high affinity for the serotonin 5-HT7 receptor, which is involved in various physiological processes, including mood regulation, circadian rhythm, and memory consolidation. Therefore, this compound could be used as a tool compound to study the function and pharmacology of the serotonin 5-HT7 receptor.
特性
IUPAC Name |
(3S,4S)-1-[(9-ethylcarbazol-3-yl)methyl]-4-morpholin-4-ylpyrrolidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O2/c1-2-26-20-6-4-3-5-18(20)19-13-17(7-8-21(19)26)14-24-15-22(23(27)16-24)25-9-11-28-12-10-25/h3-8,13,22-23,27H,2,9-12,14-16H2,1H3/t22-,23-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKDOFQBFGHRRCA-GOTSBHOMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)CN3CC(C(C3)O)N4CCOCC4)C5=CC=CC=C51 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C2=C(C=C(C=C2)CN3C[C@@H]([C@H](C3)O)N4CCOCC4)C5=CC=CC=C51 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(3-chlorophenyl)-N,N-bis[(4-methoxy-1-naphthyl)methyl]ethanamine](/img/structure/B5149514.png)
![N-[2-(2-benzylphenoxy)ethyl]-N'-cyclohexylethanediamide](/img/structure/B5149515.png)

![5-(dimethylamino)-2-[2-(4-morpholinyl)ethyl]-3(2H)-pyridazinone](/img/structure/B5149539.png)
![1-(4-fluorobenzoyl)-4-[4-fluoro-2-nitro-5-(1-pyrrolidinyl)phenyl]piperazine](/img/structure/B5149554.png)
![3-(2,5-dimethylbenzyl)-1,7-dimethyl-5-(1-piperidinylcarbonyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5149562.png)
![3-chloro-N-[(3-ethyl-5-isoxazolyl)methyl]-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5149570.png)

![4-[3-(2,6-dimethylphenoxy)propyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5149585.png)
![5-{4-[3-(2-chlorophenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5149605.png)
![4-{[4-(5-{[(4-carboxyphenyl)amino]carbonyl}-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]amino}benzoic acid](/img/structure/B5149610.png)

![1-[7-(3-chlorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B5149618.png)

